![molecular formula C9H6F3N3S B2923022 5-[4-(Trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine CAS No. 10445-04-2](/img/structure/B2923022.png)

5-[4-(Trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

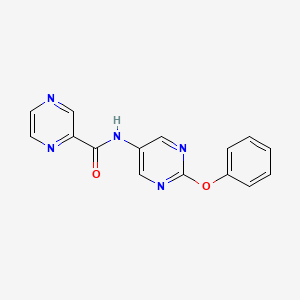

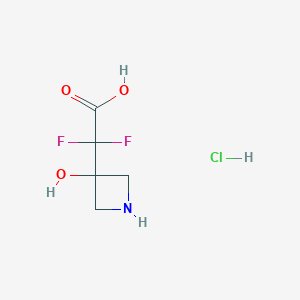

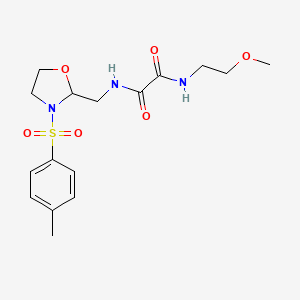

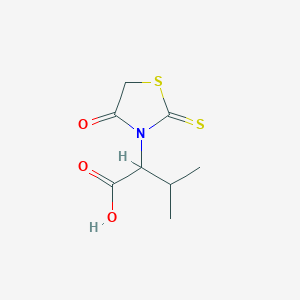

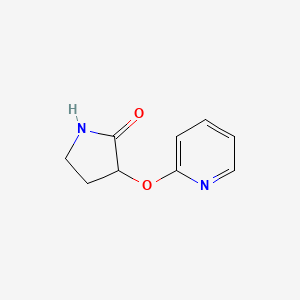

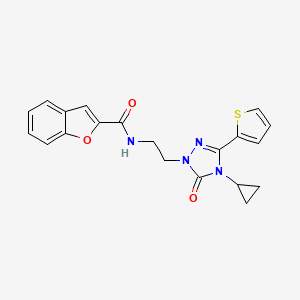

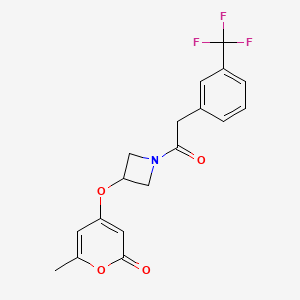

“5-[4-(Trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine” is a chemical compound with the CAS Number: 10445-04-2 . It has a molecular weight of 245.23 . The compound is a powder at room temperature .

Molecular Structure Analysis

The IUPAC name for this compound is 5-[4-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-ylamine . The InChI code is 1S/C9H6F3N3S/c10-9(11,12)6-3-1-5(2-4-6)7-14-15-8(13)16-7/h1-4H,(H2,13,15) .Physical And Chemical Properties Analysis

This compound has a melting point of 240-243 degrees Celsius .Scientific Research Applications

Anticancer Research

Compounds with similar structures have shown significant anticancer activity. For example, a compound with a trifluoromethyl group and an oxadiazol ring demonstrated activity against various cancer cell lines .

Antimicrobial Agents

The design and synthesis of novel compounds with trifluoromethyl groups have been directed towards tackling antibiotic-resistant bacterial infections, such as those caused by Enterococci and MRSA .

Antiviral Agents

Research has been conducted on isatin derivatives with trifluoromethyl groups as broad-spectrum antiviral agents, assessed through in vitro and in silico approaches .

Insecticides

Fipronil, a well-known insecticide, contains a trifluoromethyl group. Synthetic analogs of fipronil have been developed to enhance its bioactivity .

Drug Development

The trifluoromethyl group is a common moiety in drug molecules due to its ability to improve the pharmacokinetic properties of drugs. It has been used in the development of various therapeutic agents .

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 5-[4-(Trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine is Dihydroorotate dehydrogenase (quinone), mitochondrial . This enzyme plays a crucial role in the de novo biosynthesis of pyrimidines by catalyzing the conversion of dihydroorotate to orotate .

Mode of Action

The compound interacts with its target, Dihydroorotate dehydrogenase, and inhibits its activity

Biochemical Pathways

The inhibition of Dihydroorotate dehydrogenase disrupts the de novo biosynthesis of pyrimidines This can have downstream effects on DNA and RNA synthesis, as pyrimidines are key components of these nucleic acids

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its interaction with Dihydroorotate dehydrogenase and the subsequent disruption of pyrimidine biosynthesis . This can potentially affect cell proliferation and other cellular processes that rely on nucleic acid synthesis.

Action Environment

The action, efficacy, and stability of 5-[4-(Trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine can be influenced by various environmental factors. For instance, the presence of a trifluoromethyl group can significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of the compound . .

properties

IUPAC Name |

5-[4-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N3S/c10-9(11,12)6-3-1-5(2-4-6)7-14-15-8(13)16-7/h1-4H,(H2,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKOYAQXGLSFYSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(S2)N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[4-(Trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Fluorophenyl)-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2922939.png)

![2-oxo-1-phenyl-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl acetate](/img/structure/B2922940.png)

![Ethyl 2-({[4-(difluoromethoxy)phenyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2922946.png)

![3-(1,3-Benzodioxol-5-yl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2922955.png)

![8-(2-fluorophenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2922956.png)

![(4-chlorophenyl)[4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2922957.png)

![5-(4-chlorophenyl)-6-methyl-N-[3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2922959.png)